molecular formula C11H13NO3S B2354133 1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole CAS No. 219583-70-7

1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole

Cat. No.: B2354133
CAS No.: 219583-70-7
M. Wt: 239.29
InChI Key: CJPHBBKGTWCFEP-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole is a chemical compound with the molecular formula C11H13NO3S and a molecular weight of 239.29 g/mol . This compound is characterized by the presence of a methoxybenzene group attached to a sulfonyl-2,5-dihydropyrrole structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole typically involves the reaction of 2,5-dihydropyrrole with 4-methoxybenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole can be compared with other similar compounds such as:

    1-(4-Methylbenzene)sulfonyl-2,5-dihydropyrrole: Similar structure but with a methyl group instead of a methoxy group.

    1-(4-Chlorobenzene)sulfonyl-2,5-dihydropyrrole: Contains a chlorine atom in place of the methoxy group.

    1-(4-Nitrobenzene)sulfonyl-2,5-dihydropyrrole: Features a nitro group instead of a methoxy group.

The uniqueness of this compound lies in its methoxy group, which can influence its chemical reactivity and interactions with other molecules .

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-2,5-dihydropyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-15-10-4-6-11(7-5-10)16(13,14)12-8-2-3-9-12/h2-7H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPHBBKGTWCFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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